molecular formula C11H11ClN2O2 B12505307 5-(Chloromethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B12505307
M. Wt: 238.67 g/mol
InChI Key: WSDXJYJSQRTUMC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a chloromethyl group at the 5-position and an ethoxyphenyl group at the 3-position of the oxadiazole ring

Preparation Methods

The synthesis of 5-(Chloromethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.

Chemical Reactions Analysis

5-(Chloromethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form oxadiazole N-oxides or reduction reactions to yield corresponding amines or alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are of interest in medicinal chemistry.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

5-(Chloromethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives such as:

    3-(4-Chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole: Similar structure but with a different phenyl substitution, leading to variations in biological activity.

    3-(3-Methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and biological properties.

    3-(3-Ethoxyphenyl)-5-methyl-1,2,4-oxadiazole:

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

5-(chloromethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-4-8(6-9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3

InChI Key

WSDXJYJSQRTUMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CCl

Origin of Product

United States

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